5-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline: is an organic compound with the molecular formula C9H11ClN2 and a molecular weight of 182.65 g/mol . This compound belongs to the class of quinoxalines, which are heterocyclic aromatic organic compounds. Quinoxalines are known for their diverse biological activities and are used in various pharmaceutical and chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloroquinoxaline and methylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like ethanol or methanol. The reaction mixture is heated to a specific temperature, usually around 80-100°C, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include additional steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroquinoxaline derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions include various substituted quinoxalines and tetrahydroquinoxalines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,2,3,4-tetrahydroquinoxaline: Lacks the chlorine atom, leading to different chemical and biological properties.
5-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline: Contains a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
5-Chloro-1-ethyl-1,2,3,4-tetrahydroquinoxaline: Has an ethyl group instead of a methyl group, influencing its chemical behavior.
Uniqueness
5-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline is unique due to the presence of both a chlorine atom and a methyl group, which confer specific chemical reactivity and potential biological activities that differ from its analogs .
Properties
Molecular Formula |
C9H11ClN2 |
---|---|
Molecular Weight |
182.65 g/mol |
IUPAC Name |
8-chloro-4-methyl-2,3-dihydro-1H-quinoxaline |
InChI |
InChI=1S/C9H11ClN2/c1-12-6-5-11-9-7(10)3-2-4-8(9)12/h2-4,11H,5-6H2,1H3 |
InChI Key |
ORRIXTAWXYHKIW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCNC2=C1C=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.